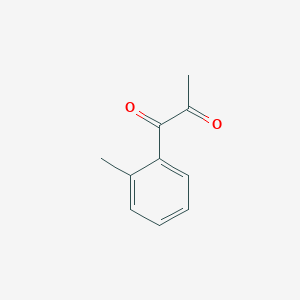

1-o-Tolyl-propane-1,2-dione

Description

Significance of Vicinal Diketones in Organic Chemistry Research

Vicinal diketones, also known as α-diketones, are organic compounds characterized by the presence of two carbonyl groups on adjacent carbon atoms. acdlabs.com This structural feature imparts a unique reactivity to these molecules, making them valuable building blocks in organic synthesis. They serve as precursors to a wide variety of organic structures, including heterocycles, diols, and other functionally rich molecules. The reactivity of the dual carbonyl system allows for a range of transformations, such as condensation reactions, rearrangements, and cyclizations. beilstein-journals.orgclockss.org

The synthesis of vicinal diketones itself is a topic of ongoing research, with numerous methods being developed to achieve their formation efficiently and selectively. These methods include the oxidation of alkynes, α-hydroxy ketones, and deoxybenzoins. organic-chemistry.orgrsc.org Recent advancements have even explored metal-free, photocatalytic approaches for their synthesis, highlighting the continued interest in developing greener and more sustainable chemical processes. rsc.orgresearchgate.net

Overview of Aromatic 1,2-Propanediones in Synthetic Strategies

Within the family of vicinal diketones, aromatic 1,2-propanediones are a noteworthy subclass. These compounds feature a phenyl group (or a substituted phenyl group) attached to one of the carbonyl carbons of the propane-1,2-dione backbone. A well-known example is 1-phenyl-1,2-propanedione, which has applications as a flavoring agent and as a photoinitiator in dental materials. unilongindustry.comnih.govthegoodscentscompany.com The presence of the aromatic ring influences the electronic properties and reactivity of the diketone moiety, opening up avenues for specific synthetic transformations. These compounds are important intermediates in the synthesis of more complex molecules, including various heterocyclic compounds. unilongindustry.com

Structural Specificity and Research Relevance of 1-o-Tolyl-propane-1,2-dione

This compound is a specific aromatic 1,2-propanedione where the phenyl group is substituted with a methyl group at the ortho position. nih.gov This ortho-methyl group introduces steric and electronic effects that differentiate its reactivity from its unsubstituted or para-substituted counterparts. The molecular formula of this compound is C10H10O2. nih.govchemsrc.com

The primary area of research interest for this particular diketone lies in its photochemical behavior. oup.comacs.org Studies have shown that upon irradiation with light, this compound undergoes distinct photochemical reactions. The presence of the ortho-methyl group facilitates an intramolecular hydrogen abstraction by the excited aroyl carbonyl oxygen, leading to the formation of specific photoproducts. oup.com This reactivity is a direct consequence of the compound's unique structure and has been a subject of detailed investigation to understand the underlying mechanistic pathways, including the role of enol intermediates. acs.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 25412-56-0 | C10H10O2 | 162.19 |

| 1-Phenyl-1,2-propanedione | 579-07-7 | C9H8O2 | 148.16 |

| 1-(p-Tolyl)propane-1,2-dione | 1855-08-9 | C10H10O2 | 162.19 |

| 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime | 56472-72-1 | C9H8ClNO2 | 197.62 |

| 1-Phenyl-1,2-propanedione-2-oxime | 119-51-7 | C9H9NO2 | 163.17 |

Data sourced from various chemical databases. nih.govnih.govchemsrc.comambeed.comchemicalbook.com

Detailed Research Findings

Research into the photochemical reactions of 1-aryl-1,2-propanediones has provided valuable insights into their reactivity. When irradiated in a hydrogen-donating solvent like 2-propanol, these compounds typically yield reduction products such as pinacols or hydrols. oup.com However, in the case of this compound, the reaction pathway is dominated by the intramolecular hydrogen abstraction from the ortho-methyl group. oup.com This process is understood to proceed through the formation of a biradical intermediate, which then leads to the observed photoproducts. acs.org The study of its electronic emission spectra and triplet state configuration has been crucial in elucidating these photoreactivities. oup.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1-(2-methylphenyl)propane-1,2-dione |

InChI |

InChI=1S/C10H10O2/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6H,1-2H3 |

InChI Key |

NSDHSKBWBUOUAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 O Tolyl Propane 1,2 Dione

Photochemical Reactions and Photorearrangements

Upon irradiation, 1-o-tolyl-propane-1,2-dione undergoes efficient photoreactions, primarily involving the interaction between the excited carbonyl group and the proximate ortho-methyl group. This reactivity is a hallmark of o-alkylphenyl ketones and leads to the formation of distinct cyclic products. rsc.orgresearchgate.net The key photochemical process is an intramolecular hydrogen abstraction, which initiates a cascade of events, ultimately yielding stable indanone derivatives.

Photoenolization is a primary photochemical process for many o-alkyl substituted aromatic ketones. researchgate.net For this compound, irradiation leads to the formation of a transient enol intermediate. This occurs when the excited carbonyl oxygen abstracts a hydrogen atom from the adjacent ortho-methyl group, producing a biradical which then collapses to form the more stable enol.

The formation of photoenols is a critical step in the photocyclization of this compound. acs.org The transient enol serves as a key intermediate on the pathway to the final indanone product. Following the initial hydrogen abstraction, the generated enol intermediate can undergo an intramolecular cyclization. This cyclization is a thermally allowed electrocyclic reaction of the dienol system, which leads to the formation of a new carbon-carbon bond and the creation of the five-membered ring characteristic of the indanone skeleton. The intermediacy of this enol has been established through both direct observation and trapping experiments. acs.org

The transient nature of photoenols makes their direct characterization challenging. However, their existence can be confirmed by trapping them with reactive species. Dienophiles, for example, can intercept the photoenol through a Diels-Alder type reaction, forming a stable adduct and thus providing indirect evidence of the enol's formation. unipd.it In the case of this compound, laser flash photolysis studies have been instrumental in observing the transient species and measuring their lifetimes. These studies reveal a transient absorption spectrum characteristic of the enol intermediate, which decays on a microsecond timescale as it converts to the final product.

Table 1: Photochemical Intermediates and Products

| Starting Material | Key Intermediate | Final Product |

|---|

The initial and rate-determining step in the photoreaction of this compound is an intramolecular hydrogen abstraction. This process is analogous to the Norrish Type II reaction pathway. libretexts.org Upon excitation to the n,π* state, the carbonyl oxygen abstracts a hydrogen atom from the γ-position, which in this case is the ortho-methyl group. This constitutes a 1,5-hydrogen shift, as the hydrogen atom is transferred from the fifth atom relative to the carbonyl carbon. The resulting 1,4-biradical is a short-lived intermediate that rapidly proceeds to form the photoenol.

The ortho-methyl group is essential for the characteristic photoreactivity of this compound. rsc.org Its proximity to the carbonyl groups allows for the efficient intramolecular 1,5-hydrogen abstraction. Without this strategically positioned hydrogen source, the photoenolization and subsequent photocyclization pathways would not be available. The substitution pattern directs the reactivity, favoring cyclization over other potential photochemical pathways such as fragmentation or intermolecular reactions. Theoretical studies on similar o-alkylphenyl ketones confirm that this intramolecular hydrogen transfer is the most probable deactivation pathway for the excited triplet state. rsc.org

Table 2: Key Mechanistic Steps in Photoreaction

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1. Photoexcitation | Absorption of UV light promotes the ketone to an excited state (n,π*). | Excited Singlet/Triplet State |

| 2. Hydrogen Abstraction | Intramolecular 1,5-hydrogen transfer from the ortho-methyl group to the carbonyl oxygen. | 1,4-Biradical |

| 3. Enolization | Collapse of the biradical to form a transient photoenol. | Photoenol |

| 4. Cyclization | Electrocyclic ring closure of the photoenol. | Cyclized Intermediate |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Solvent Effects on Photoreactivity and Product Distribution

The photochemical behavior of α-dicarbonyl compounds, such as glyoxal (B1671930), which is structurally related to this compound, is significantly influenced by the surrounding solvent medium. While specific studies on this compound are not extensively documented, the principles governing the photoreactivity of simpler α-dicarbonyls like glyoxal offer valuable insights. The solvent can affect the distribution of photoproducts by stabilizing or destabilizing reaction intermediates and transition states. researchgate.net

For instance, in the photolysis of certain azoalkanes, polar protic solvents favor the formation of aziranes, whereas nonpolar solvents lead to housanes. researchgate.net This selectivity is attributed to the solvent's ability to stabilize the more polar transition state. researchgate.net The photochemistry of glyoxal itself is a critical removal pathway in atmospheric contexts, with its lifetime and reaction channels being dependent on environmental conditions. nih.gov The direct photolysis of glyoxal can proceed through several fragmentation channels, and the relative importance of these pathways is dependent on factors such as excitation wavelength and intermolecular collisions, which can be modulated by the solvent environment. nih.gov The interaction with solvent molecules, particularly those capable of hydrogen bonding like water or methanol (B129727), can lead to the formation of molecular complexes that exhibit unique photochemical behavior, such as isomerization. nih.gov

Electronic Emission Spectra and Triplet Configuration Studies

The electronic transitions of α-dicarbonyls are fundamental to their photochemical reactivity. These compounds can absorb light to reach an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). researchgate.net The dissociation of glyoxal, for example, has been shown to occur from multiple electronic states, including S1 and T1. researchgate.net

The triplet excited state is often implicated in the photoreactions of carbonyl compounds. researchgate.net Studies on related molecules like pentacene (B32325) show that the lowest triplet excited state can be characterized using various spectroscopic techniques, including absorption and emission spectroscopy. nih.gov For many dicarbonyl compounds, the energy of the T1 state is a crucial parameter in determining the feasibility of certain photochemical reactions. Computational studies on glyoxylic acid have explored its photochemistry in both the singlet (S1/S0) and triplet (T1) manifolds to build a comprehensive picture of its atmospherically relevant reactions. researchgate.net The specific electronic emission spectra and triplet configuration of this compound would be expected to follow these general principles, with the tolyl group potentially influencing the energies of the electronic states and the efficiency of intersystem crossing.

Nucleophilic Additions and Cycloadditions

The adjacent carbonyl groups of 1,2-diketones like this compound are prime sites for nucleophilic attack, leading to a variety of addition and cycloaddition products.

Catalytic Transformations

Catalytic methods offer efficient and selective pathways for transforming 1,2-diketones. While specific catalytic reactions for this compound are not extensively detailed, general catalytic transformations applicable to aryl 1,2-diketones, such as hydrogenation and oxidation, are highly relevant.

Catalytic hydrogenation of the dicarbonyl moiety is a plausible transformation. For related compounds like lactic acid and 1,3-diones, catalytic hydrogenation over ruthenium (Ru) or platinum (Pt) catalysts effectively reduces the carbonyl groups to hydroxyl groups, yielding diols. nih.govnih.govtue.nl For instance, the hydrogenation of lactic acid produces 1,2-propanediol over supported Ru catalysts. tue.nlresearchgate.net By analogy, the catalytic hydrogenation of this compound would be expected to yield 1-o-Tolyl-propane-1,2-diol. The choice of catalyst and reaction conditions (temperature, pressure, solvent) would be crucial in controlling the selectivity and yield of the diol product. nih.govtue.nl

Conversely, catalytic oxidation represents another potential transformation pathway. While 1,2-diketones are already in a relatively high oxidation state, reactions involving oxidative cleavage are known. More commonly, the corresponding reduced form, 1,2-diols, can undergo catalytic oxidation. For example, the selective oxidation of 1,2-propanediol to lactic acid can be achieved using palladium (Pd) or platinum (Pt) catalysts in the presence of molecular oxygen. researchgate.netresearchgate.net

Furthermore, various transition metal-catalyzed reactions, often employing palladium, are used for the synthesis of 1,2-diketones from precursors like aryl halides. acs.orgorganic-chemistry.org These synthetic methodologies underscore the central role of catalysis in the chemistry of aryl diketones.

| Transformation | Typical Catalyst | Reactant | Product | Reference Reaction |

|---|---|---|---|---|

| Hydrogenation | Ru/C, Ru/TiO₂, Pt/C | 1,2-Diketone | 1,2-Diol | Hydrogenation of 1,3-diones to 1,3-diols nih.gov |

| Oxidation (of corresponding diol) | Pd/TiO₂, Pt/Al₂O₃ | 1,2-Diol | α-Hydroxy acid | Oxidation of 1,2-propanediol to lactic acid researchgate.netresearchgate.net |

Thiazolium Carbene-Catalyzed Reactions (e.g., Stetter-type reactions and double acylation)

Thiazolium salt-derived N-heterocyclic carbenes (NHCs) are powerful organocatalysts that can induce umpolung (polarity reversal) in carbonyl compounds. While specific studies on this compound are not extensively documented, the reactivity of α-diketones in NHC-catalyzed reactions, such as the Stetter reaction, provides a framework for understanding its potential transformations. In these reactions, the α-diketone can serve as a precursor to an acyl anion equivalent.

The Stetter reaction traditionally involves the 1,4-addition of an aldehyde-derived acyl anion equivalent to a Michael acceptor. rsc.orgrsc.org However, α-diketones have been successfully employed as alternative acyl anion precursors. researchgate.net The NHC catalyst adds to one of the carbonyl carbons of the diketone, followed by cleavage of the carbon-carbon bond between the carbonyl groups. This process releases one carbonyl moiety (e.g., as an ester) and generates the Breslow intermediate, which is the key nucleophilic species that then adds to an α,β-unsaturated acceptor. researchgate.net This strategy has been demonstrated for linear α-diketones in their reaction with various chalcones, catalyzed by a thiazolium salt. researchgate.net Given its structure, this compound could potentially serve as a source of either an acetyl or an o-toluoyl anion equivalent in such Stetter-type reactions.

Acyl group migration is a phenomenon that can occur in various chemical transformations, often catalyzed by acids or bases. nih.govorganic-chemistry.org In the context of thiazolium carbene catalysis, the formation and subsequent reactions of intermediates can involve steps that are analogous to acyl migrations. While direct research on acyl group migration in this compound under these specific conditions is scarce, the general mechanism of base-catalyzed acyl migration provides some insights. This process typically involves the deprotonation of a hydroxyl group, which then acts as a nucleophile, attacking a nearby carbonyl carbon to form a tetrahedral intermediate. nih.govorganic-chemistry.org Subsequent rearrangement and proton transfer complete the migration.

In thiazolium-catalyzed reactions of α-diketones, the Breslow intermediate is formed, which is a key nucleophilic species. The formation and fragmentation of adducts in these catalytic cycles involve intricate electronic rearrangements that could be mechanistically related to acyl shifts, although they are more accurately described as C-C bond cleavage and formation events directed by the catalyst.

Enantioselective Hydrogenation of Aromatic 1,2-Diketones

The enantioselective hydrogenation of prochiral 1,2-diketones is a valuable method for synthesizing optically active α-hydroxy ketones, which are important building blocks in organic synthesis. researchgate.net Research on the asymmetric hydrogenation of 1-phenyl-propane-1,2-dione, a structurally analogous compound to this compound, provides significant insights into this transformation.

The hydrogenation of 1-phenyl-propane-1,2-dione over platinum catalysts modified with Cinchona alkaloids, such as cinchonidine (B190817), has been shown to produce the corresponding α-hydroxy ketone with moderate enantioselectivity. researchgate.net Specifically, using a cinchonidine-modified platinum-on-silica (Pt/SiO2) catalyst, the hydrogenation of 1-phenyl-propane-1,2-dione at 298 K and 40 bar of hydrogen pressure yielded (R)-1-phenyl-1-hydroxy-2-propanone with enantiomeric excesses in the range of 35-50%. researchgate.net This demonstrates the feasibility of achieving enantioselectivity in the reduction of the benzoyl carbonyl group.

| Substrate | Catalyst | Chiral Modifier | Product | Enantiomeric Excess (ee) | Reference |

| 1-Phenyl-propane-1,2-dione | Pt/SiO₂ | Cinchonidine | (R)-1-Phenyl-1-hydroxy-2-propanone | 35-50% | researchgate.net |

The structure of the chiral modifier plays a crucial role in determining the enantioselectivity of the hydrogenation. Cinchona alkaloids and their derivatives are widely used modifiers in the heterogeneous asymmetric hydrogenation of carbonyl compounds. figshare.com For the hydrogenation of 1-phenyl-1,2-propanedione, it has been observed that the presence of the C9-OH group in the cinchonidine modifier is important for achieving high enantiomeric excess. nih.gov The stereochemical outcome is the result of a complex interaction between the substrate, the modifier, and the catalyst surface, where the modifier is thought to form a chiral template that directs the approach of the substrate to the active sites.

Studies on various prochiral vicinal diketones have shown that modifications to the Cinchona alkaloid structure can significantly impact both the catalytic activity and the regio- and enantioselectivity of the reaction. figshare.com For instance, the use of different Cinchona alkaloids, such as cinchonidine and cinchonine (B1669041) (which are pseudo-enantiomers), can lead to the formation of opposite enantiomers of the product.

The properties of the catalyst, including the metal and the support material, also have a profound effect on the outcome of the enantioselective hydrogenation. Platinum and iridium are commonly used metals for the hydrogenation of α-diketones. researchgate.netnih.gov

The nature of the support can influence the dispersion of the metal particles and the interaction with the chiral modifier. For iridium-catalyzed hydrogenation of 1-phenyl-1,2-propanedione, supports such as silica (B1680970) (SiO2) and titania (TiO2) have been investigated. nih.gov The acidity and basicity of the support material can also affect enantioselectivity. In the asymmetric hydrogenation of aromatic ketones using ruthenium catalysts, the enantioselectivity was found to be dependent on the support, with more basic supports like MgO leading to higher enantiomeric excesses compared to more acidic or neutral supports like SiO2. rsc.org This suggests that the support can play a role in the catalyst-modifier-substrate interactions that govern the stereochemical outcome.

Derivatization Strategies via Condensation Reactions (e.g., with amines to form Schiff bases)

Condensation reactions provide a straightforward method for the derivatization of this compound, allowing for the introduction of new functional groups and the synthesis of heterocyclic compounds. The reaction of the dicarbonyl moiety with amines is a particularly useful strategy.

The reaction of an aldehyde or ketone with a primary amine yields an imine, commonly known as a Schiff base. nih.gov This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond. rsc.org For this compound, reaction with a primary amine could potentially lead to the formation of a mono- or di-imine derivative, depending on the stoichiometry and reaction conditions. Aromatic ketones are generally less reactive than aliphatic ketones in Schiff base formation and may require acid catalysis or higher temperatures. figshare.com

A prominent example of a derivatization strategy for 1,2-diketones is the condensation with 1,2-diamines to form quinoxalines. The reaction of this compound with o-phenylenediamine (B120857) is expected to yield 2-methyl-3-(o-tolyl)quinoxaline. This reaction is a classic and widely used method for the synthesis of quinoxaline (B1680401) derivatives, which are an important class of nitrogen-containing heterocycles with various biological activities. rsc.orgnih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with acid catalysis, and proceeds via a double condensation to form the stable aromatic quinoxaline ring system. rsc.orglibretexts.org

Radical Reactions and Mechanistic Pathways

The radical chemistry of 1,2-diketones is often initiated by photochemical excitation. Upon irradiation with UV or visible light, 1,2-diketones can undergo a variety of reactions, including intramolecular hydrogen abstraction and cycloadditions. nih.gov

One of the characteristic photochemical reactions of ketones bearing abstractable γ-hydrogens is the Norrish-Yang Type II reaction. nih.gov This process involves an intramolecular 1,5-hydrogen atom transfer from the γ-position to the excited carbonyl oxygen, generating a 1,4-biradical intermediate. This biradical can then cyclize to form a cyclobutanol (B46151) derivative or undergo cleavage. For this compound, the presence of the o-tolyl and methyl groups provides potential sites for such intramolecular hydrogen abstraction.

Photochemical cycloaddition reactions are also possible. For instance, the irradiation of 1,2-diketones in the presence of silyl (B83357) ketene (B1206846) acetals can lead to [4+2]-cycloaddition products (1,4-dioxenes) or Paterno-Büchi [2+2]-cycloaddition products (oxetanes). researchgate.net These reactions proceed through excited state intermediates and their pathways can be influenced by factors such as solvent polarity.

Furthermore, α-keto acids, which are structurally related to 1,2-diketones, are known to undergo decarboxylation under oxidative conditions to generate acyl radicals. acs.org While this compound does not possess a carboxylic acid group, its dicarbonyl structure could potentially be susceptible to other radical-mediated transformations under specific conditions, although such reactions are not extensively documented for this particular compound. Radical reactions generally proceed through initiation, propagation, and termination steps, involving highly reactive radical intermediates. youtube.com

Mechanistic Investigations of Reactions Involving 1 O Tolyl Propane 1,2 Dione

Elucidation of Reaction Intermediates (e.g., biradicals, enols)

The reactions of 1-o-tolyl-propane-1,2-dione, particularly under photochemical conditions, are characterized by the formation of highly reactive, short-lived intermediates. Chief among these are enols and biradicals, which dictate the subsequent reaction pathways and product distributions.

Enol Intermediates: Studies on the photochemistry of 1-aryl-1,2-propanediones have provided direct evidence for the involvement of enol intermediates. In the photocyclization of this compound, an enol is a key intermediate species. acs.org This process typically involves the initial photo-excitation of the dicarbonyl compound, followed by an intramolecular hydrogen abstraction. For this compound, the ortho-methyl group provides a readily abstractable hydrogen atom. The excited carbonyl group abstracts a hydrogen atom from the ortho-methyl group, leading to the formation of a transient enol. This enol intermediacy is a critical step in the pathway to cyclized products.

Biradical Intermediates: In addition to enols, biradicals are fundamental intermediates in the photochemistry of aromatic ketones. The mechanism for many such reactions involves the excitation of the ketone to a triplet state (T1). This excited triplet state can then engage in intramolecular hydrogen abstraction. For substrates like α-(o-tolyl)acetophenones, which are structurally similar to this compound, this δ-hydrogen abstraction from the ortho-alkyl group generates a 1,5-biradical. dongguk.edu These biradical species are characterized by two radical centers and are pivotal in the formation of cyclization products, such as indanol derivatives. dongguk.edu Flash spectroscopy has been used to characterize these 1,5-biradical intermediates, revealing lifetimes typically in the nanosecond range (15-45 ns). dongguk.edu The subsequent reactions of the biradical, such as cyclization or disproportionation, determine the final product outcome.

Transition State Analysis and Energy Profiles

Understanding the transition states and the associated energy profiles is crucial for a complete picture of the reaction mechanism. While specific computational studies for this compound are not widely available, analysis of related systems, such as hydrogen abstraction by aryl radicals and other ketones, provides significant insight.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to model the reaction pathway. ufrn.br For a hydrogen abstraction reaction, the process begins with the reactants (e.g., the excited ketone and the hydrogen donor) and proceeds through a transition state to form the products (e.g., a ketyl radical and an alkyl radical). The transition state represents the highest energy point along the reaction coordinate. nih.gov

Key characteristics of the transition state for hydrogen abstraction include:

Geometry: The geometry of the transition state involves the partial breaking of the C-H bond of the donor and the partial formation of an O-H bond on the ketone.

Energy Barrier (Activation Energy): The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. researchgate.net Computational studies on hydrogen abstraction by aryl radicals have shown that transition state energies can be correlated with the electron affinities of the radicals and the ionization energies of the hydrogen donors. nih.govnih.gov

Charge Distribution: The transition state often possesses a polarized or charge-transfer character, which can be significantly stabilized or destabilized by the surrounding solvent. nih.gov

The energy profile for a photochemical reaction involving this compound would map the energy changes from the ground state molecule, through the excited triplet state, to the transition state for hydrogen abstraction, leading to the biradical intermediate, and finally to the stable products.

Table 1: Illustrative Calculated Energy Barriers for Hydrogen Abstraction by a Ketone Triplet State

Note: This table provides illustrative data for a model system to demonstrate trends in activation energy for hydrogen abstraction from different types of C-H bonds.

Kinetic Isotope Effects in Hydrogen Transfer Reactions

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanism of hydrogen transfer reactions. It is defined as the ratio of the rate constant for a reaction with a lighter isotope (typically hydrogen, kH) to the rate constant for the same reaction with a heavier isotope (typically deuterium (B1214612), kD). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step, providing strong evidence for the involvement of that bond cleavage in the transition state. youtube.com

For this compound, a relevant hydrogen transfer is the abstraction of a hydrogen atom from the acetyl methyl group in base-catalyzed enolization or from the ortho-methyl group in photochemical reactions. While specific KIE data for this compound is limited, studies on the base-catalyzed ionization of acetophenone (B1666503) and its substituted derivatives offer valuable analogous data. In these systems, the rate-determining step is the abstraction of a proton from the methyl group by a base. rsc.orgrsc.org

The magnitude of the KIE can provide insight into the symmetry of the transition state. Generally, a more symmetrical transition state, where the proton is roughly halfway between the donor (carbon) and the acceptor (base), leads to a larger KIE. rsc.org Studies on substituted acetophenones show that the magnitude of the isotope effect correlates with the acidity of the ketone; weaker acids (which react slower) tend to exhibit higher isotope effects. rsc.org

Table 2: Kinetic Isotope Effects and Activation Parameters for the Base-Catalyzed Ionization of Substituted Acetophenones

Note: Data presented is for the tritium (B154650) isotope effect (kH/kT) from a study on substituted acetophenones. The trends are analogous to deuterium isotope effects (kH/kD). A larger kH/kT value indicates a more significant isotope effect. rsc.org

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the rates and pathways of chemical reactions, including those involving this compound. Solvents can affect reactivity by differentially solvating the ground states of the reactants and the transition state. acs.org

In photochemical reactions of aromatic ketones, solvent polarity can alter the relative energies of the n,π* and π,π* excited states. acs.org For hydrogen abstraction reactions, which typically proceed via the n,π* triplet state, a solvent that stabilizes this state can affect the reaction efficiency. Polar protic solvents, for instance, can form hydrogen bonds with the carbonyl oxygen of the ketone. This interaction can modify the excited-state dynamics, including the rate of intersystem crossing and the lifetime of the reactive triplet state. acs.org

The effect of the solvent on the reaction rate depends on the change in polarity between the reactants and the transition state:

Polar Transition States: If the transition state is more polar than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction.

Nonpolar Transition States: Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow the reaction down.

For the intramolecular photocyclization of this compound, the transition state for hydrogen abstraction involves some degree of charge transfer, lending it a polar character. Studies on similar photoreactions have shown solvent-dependent product ratios. For example, the photocyclization of α-(o-ethylphenyl)acetophenone yields different diastereomeric ratios of the alcohol product in benzene (B151609) (nonpolar) versus methanol (B129727) (polar protic), indicating a solvent influence on the behavior of the intermediate 1,5-biradical. dongguk.edu

Table 3: Illustrative Solvent Effects on a Photochemical Reaction Rate

Note: This table presents hypothetical data for a reaction where the transition state is more polar than the reactants, illustrating the general trend of rate acceleration with increasing solvent polarity.

Advanced Spectroscopic and Structural Elucidation of Novel Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an applied magnetic field and can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular framework.

For 1-o-tolyl-propane-1,2-dione, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The four protons on the aromatic tolyl ring would likely appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm) due to their varied electronic environments and spin-spin coupling. The methyl group attached to the aromatic ring and the acetyl methyl group would each produce a singlet, with the acetyl methyl protons expected at a chemical shift around 2.4 ppm and the tolyl methyl protons at a slightly different shift, also in the aliphatic region.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon atom. Key signals would include those for the two distinct carbonyl carbons of the dione (B5365651) functionality, typically found in the highly deshielded region of the spectrum (190-210 ppm). Additionally, separate signals would be observed for the aromatic carbons and the two methyl group carbons.

Hypothetical ¹H and ¹³C NMR Data for this compound

This table is illustrative and represents expected values based on the principles of NMR spectroscopy.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic-H | 7.2 - 7.9 | Multiplet |

| ¹H | Ar-CH₃ | ~2.5 | Singlet |

| ¹H | CO-CH₃ | ~2.4 | Singlet |

| ¹³C | C=O (benzoyl) | 190 - 200 | Singlet |

| ¹³C | C=O (acetyl) | 200 - 210 | Singlet |

| ¹³C | Aromatic-C | 125 - 140 | Multiple Singlets |

| ¹³C | Ar-CH₃ | ~21 | Singlet |

| ¹³C | CO-CH₃ | ~26 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (such as stretching and bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net These techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. researchgate.net

For this compound, the most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. Due to their slightly different chemical environments (one adjacent to a tolyl group, the other to a methyl group), two distinct C=O stretching peaks would be expected in the region of 1680-1720 cm⁻¹. Other characteristic signals would include C-H stretching from both the aromatic and aliphatic methyl groups (around 2900-3100 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bonds of the aromatic ring.

Hypothetical Vibrational Spectroscopy Data for this compound

This table is illustrative and represents expected values based on established group frequencies.

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |

| IR | 3100 - 3000 | Medium | Aromatic C-H Stretch |

| IR | 3000 - 2850 | Medium | Aliphatic C-H Stretch |

| IR / Raman | ~1715 | Strong (IR) | C=O Stretch (acetyl) |

| IR / Raman | ~1690 | Strong (IR) | C=O Stretch (benzoyl) |

| IR / Raman | 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| IR | 1450 - 1350 | Medium | C-H Bend (methyl) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern. The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this exact mass. The fragmentation of α-diketones is well-characterized and typically involves cleavage at the bonds adjacent to the carbonyl groups (alpha cleavage). ochemacademy.comyoutube.com Key fragmentation pathways would likely include the loss of functional groups, leading to the formation of stable carbocations.

Expected primary fragments would include:

An acetyl cation ([CH₃CO]⁺) at m/z 43.

An o-tolyl cation ([C₇H₇]⁺) at m/z 91.

An o-toluoyl cation ([CH₃C₆H₄CO]⁺) at m/z 119, resulting from the cleavage of the bond between the two carbonyl carbons.

These characteristic fragments provide definitive evidence for the presence of the acetyl and o-tolyl moieties within the molecular structure.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

This table is illustrative, representing likely fragmentation patterns for the compound.

| m/z Value | Proposed Fragment Ion | Formula |

| 162 | Molecular Ion [M]⁺ | [C₁₀H₁₀O₂]⁺ |

| 119 | [M - COCH₃]⁺ | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision. rigaku.comnih.gov

An X-ray crystallographic analysis of this compound would provide an unambiguous determination of its molecular structure in the solid state. excillum.com This would include the conformation of the propane-1,2-dione chain and the relative orientation of the o-tolyl group. Key structural parameters of interest would be the dihedral angle between the planes of the two carbonyl groups and the torsional angle describing the rotation of the aromatic ring relative to the adjacent carbonyl group. This information is crucial for understanding steric interactions and intermolecular forces, such as C-H···O interactions, that dictate the crystal packing arrangement.

Hypothetical Crystallographic Data for this compound

This table presents a hypothetical set of parameters that could be obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Formula Weight | 162.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.4 |

| Z | 4 |

Electronic Circular Dichroism (ECD) for Chiral Compound Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pubwikipedia.org This phenomenon is exhibited only by molecules that are not superimposable on their mirror image. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the absolute configuration and conformation of a molecule.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and therefore would not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, for instance through a stereoselective reduction of one of the carbonyl groups to form a chiral alcohol, ECD would become an essential tool for assigning the absolute configuration (R or S) of the newly formed stereocenter. The experimental ECD spectrum of the chiral derivative could be compared with spectra predicted by quantum-mechanical calculations to establish its three-dimensional structure. acs.org The Cotton effects observed would correspond to the electronic transitions of the chromophores, primarily the n→π* and π→π* transitions of the remaining carbonyl group and the aromatic ring.

Hypothetical ECD Data for a Chiral Derivative of this compound

This table illustrates the type of data obtained from an ECD measurement for a hypothetical chiral analog, (R)-1-hydroxy-1-(o-tolyl)propan-2-one.

| Wavelength (λ, nm) | Molar Ellipticity (Δε) | Transition |

| 310 | +2.5 | n → π* (C=O) |

| 280 | -1.8 | π → π* (Aromatic) |

| 245 | +12.0 | π → π* (Aromatic) |

Theoretical and Computational Studies on 1 O Tolyl Propane 1,2 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely employed to study the properties of 1-o-Tolyl-propane-1,2-dione.

Interactive Table: Calculated Geometrical Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.52 |

| C2-C3 | 1.51 |

| C1-O1 | 1.22 |

| C2-O2 | 1.23 |

| C3-C4 (ring) | 1.40 |

| Bond Angles (°) ** | |

| O1-C1-C2 | 121.5 |

| O2-C2-C1 | 120.8 |

| C1-C2-C3 | 115.2 |

| Dihedral Angles (°) ** | |

| O1-C1-C2-O2 | -15.3 |

| C1-C2-C3-C4 | 75.6 |

Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity of molecules. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. taylorandfrancis.comyoutube.com

For this compound, DFT calculations can precisely determine the energies and spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. unesp.br

Interactive Table: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: These values are illustrative and can be influenced by the computational methodology.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas with a high electron density, such as the oxygen atoms of the carbonyl groups. These sites are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas, which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the stability of molecules arising from hyperconjugative interactions. uba.ar It transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the familiar Lewis structure representation of a molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's conformational landscape.

For a flexible molecule like this compound, MD simulations can explore the various accessible conformations and the transitions between them. This is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions with other molecules. The simulations can reveal the preferred conformations in different environments, such as in a solvent, and provide insights into the dynamics of conformational changes. mdpi.comresearchgate.net

Reaction Mechanism Calculations and Transition State Modeling

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. e3s-conferences.orgnih.gov

For reactions involving this compound, DFT calculations can be used to model the reaction pathways and locate the transition state structures. mdpi.com The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. nih.gov By calculating the energy of the transition state, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. academax.com This information is invaluable for understanding the feasibility and kinetics of chemical transformations involving this compound.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties have become standard for obtaining accurate spectral data. nih.govfaccts.de These calculations are instrumental in interpreting experimental spectra or, in the absence of experimental data, in predicting the spectral features of a molecule like this compound.

Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective for predicting both ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, a hypothetical prediction of its NMR spectra can be made based on established computational protocols and known chemical shift ranges for similar structural motifs. libretexts.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the o-tolyl group, likely appearing as complex multiplets in the downfield region (approx. 7.2-7.8 ppm) due to spin-spin coupling. The methyl group on the tolyl ring would present a singlet further upfield (approx. 2.3-2.5 ppm). The methyl group adjacent to the carbonyl group (the acetyl methyl) is expected to be deshielded and appear as a singlet in the range of 2.1-2.4 ppm. libretexts.org

¹³C NMR: The carbon NMR spectrum is particularly informative for identifying the carbonyl groups. The two adjacent carbonyl carbons of the α-diketone moiety are expected to resonate at very low field, typically in the 190-210 ppm range. libretexts.org The aromatic carbons of the tolyl group would appear between approximately 125 and 140 ppm. The tolyl methyl carbon would be found at a characteristic upfield position (around 20-22 ppm), while the acetyl methyl carbon would be slightly more downfield (approx. 25-30 ppm).

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.8 | 125 - 135 |

| Aromatic C-CH₃ | - | 138 - 142 |

| Aromatic C-C=O | - | 130 - 135 |

| Tolyl -CH₃ | 2.3 - 2.5 | 20 - 22 |

| Acetyl -CH₃ | 2.1 - 2.4 | 25 - 30 |

| Carbonyl (C=O) | - | 190 - 210 |

Theoretical vibrational frequency calculations using DFT can predict the key features of the IR spectrum. For this compound, the most prominent feature would be the C=O stretching vibrations. libretexts.org As an α-diketone, it may exhibit a strong absorption band for the carbonyl groups around 1716 cm⁻¹. blogspot.com Conjugation with the aromatic ring could lower this frequency slightly. libretexts.org Other expected absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2950 cm⁻¹), as well as C=C stretching from the aromatic ring (in the 1450-1600 cm⁻¹ region). utdallas.edu

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| C=O Stretch (α-diketone) | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

The prediction of the UV-Vis spectrum, which involves electronic transitions, is typically performed using TD-DFT. faccts.de Aryl ketones like this compound are expected to display two main absorption bands. masterorganicchemistry.com A very intense band at shorter wavelengths (likely below 250 nm) corresponding to a π→π* transition within the conjugated system of the aromatic ring and carbonyl groups. msu.edu A much weaker band at longer wavelengths (in the range of 270-350 nm) is anticipated, which arises from the formally forbidden n→π* transition of the carbonyl lone-pair electrons. masterorganicchemistry.commsu.edu The exact position of the absorption maxima (λ_max) is influenced by the extent of conjugation and the solvent environment. utoronto.ca

| Electronic Transition | Predicted λ_max Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | 230 - 260 | High ( > 10,000) |

| n → π | 270 - 350 | Low ( < 500) |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov This is achieved by developing mathematical models that can predict properties based on calculated molecular descriptors.

While no specific QSPR studies focused solely on this compound have been identified, a QSPR model could be developed for a series of related aryl-diketones to predict various properties. The general methodology would involve:

Dataset Compilation: Assembling a dataset of aryl-diketone compounds with experimentally determined values for a specific property (e.g., boiling point, solubility, or a spectroscopic parameter).

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies). nih.gov

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the property of interest.

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For this compound, such a model could predict its properties based on its unique calculated descriptors, providing valuable information without the need for direct experimental measurement.

Advanced Applications in Chemical Research and Materials Science

Building Block in Complex Organic Synthesis

The reactivity of the vicinal dicarbonyl groups makes 1-o-Tolyl-propane-1,2-dione a valuable precursor in the synthesis of complex organic molecules, particularly heterocyclic compounds.

One of the most well-established applications for 1,2-dicarbonyl compounds is in the synthesis of quinoxalines. The classic method involves the acid-catalyzed condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov In this reaction, this compound can react with a substituted o-phenylenediamine (B120857) to yield a highly functionalized quinoxaline (B1680401) derivative. This reaction is a cornerstone of heterocyclic chemistry, as the quinoxaline scaffold is a core structure in many pharmacologically active compounds. nih.gov The reaction proceeds via a two-step condensation-cyclization mechanism, forming the stable, aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring.

The general scheme for this synthesis is as follows:

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product Class |

| This compound | o-Phenylenediamine | Acetic Acid, HCl | Quinoxaline |

This method is highly versatile, and various catalysts, including environmentally benign heterogeneous catalysts like bentonite (B74815) clay or phosphate-based fertilizers, have been employed to facilitate the reaction under milder conditions, such as at room temperature. nih.gov The resulting quinoxalines serve as crucial intermediates for more complex structures, including pyrrolo[1,2-α]quinoxalines, which are found in natural products and exhibit significant biological activities. nih.gov

Precursor for Photoreactive Materials and Photochromic Systems

The photochemistry of this compound has been a subject of specific scientific investigation. Like other aryl α-diketones, it exhibits notable photoreactivity upon irradiation. Research has shown that 1-(o-tolyl)-1,2-propanedione undergoes a distinct photocyclization reaction. acs.org This transformation proceeds through the formation of an enol intermediate, which is a key step in the reaction pathway. acs.org

The process can be summarized as follows:

Photoexcitation : Upon absorption of UV light, the dione (B5365651) is promoted to an excited state.

Intramolecular Hydrogen Abstraction : The excited carbonyl group abstracts a hydrogen atom from the ortho-methyl group of the tolyl ring.

Enol Intermediate Formation : This hydrogen transfer results in the formation of a reactive enol intermediate.

Cyclization : The enol intermediate then undergoes an intramolecular cyclization to form a new ring system. acs.org

This characteristic photoreactivity makes the compound a precursor for creating molecules with tailored responses to light. While direct applications in photochromic systems are still an area of research, the fundamental photochemical behavior is analogous to that used in designing molecular switches and light-sensitive materials. Furthermore, related aryl 1,2-diones have been investigated as a class of visible-light Type I photoinitiators for free radical polymerization, demonstrating excellent bleaching properties which are desirable for producing clear, colorless polymers. researchgate.net

Ligand Design in Coordination Chemistry and Catalysis

The two adjacent oxygen atoms of the dicarbonyl group in this compound can act as a bidentate chelating agent, capable of coordinating to a single metal center to form a stable five-membered ring. This structural motif is fundamental in coordination chemistry for the design of ligands that form stable metal complexes.

The ability to form such chelates allows this compound to be used in the design of various metal complexes. The electronic and steric properties of the ligand, influenced by the tolyl and methyl groups, can be used to tune the characteristics of the resulting metal complex, such as its geometry, stability, and reactivity. These complexes are foundational for the development of catalysts.

Metal complexes derived from 1,2-dione ligands can serve as catalysts in numerous organic transformations.

Homogeneous Catalysts : When dissolved in the same phase as the reactants, these metal complexes can function as homogeneous catalysts. The coordination of the this compound ligand to the metal center modulates its electronic properties, influencing its catalytic activity and selectivity.

Heterogeneous Catalysts : To overcome challenges with catalyst separation and recycling, the homogeneous metal complexes can be immobilized on a solid support, such as alumina, silica (B1680970), or a polymer resin. nih.gov This process converts them into heterogeneous catalysts, which are easily separated from the reaction mixture by filtration. nih.gov The ligand's structure is crucial for anchoring the metal center to the support and maintaining its catalytic performance.

While specific catalytic systems based exclusively on this compound are a niche area of research, the principles are well-established with similar bidentate ligands used in reactions like polymerization, oxidation, and cross-coupling. nih.govchemscene.com

Development of Novel Optical and Optoelectronic Materials

Based on the applications of related aromatic dione compounds, this compound serves as a potential building block for novel optical and optoelectronic materials. The synthesis of fluorescent organic materials often involves the creation of extended π-conjugated systems, and heterocyclic scaffolds derived from diones are excellent candidates for this purpose.

For instance, phenanthroimidazole derivatives, which are known for their high photoluminescence quantum yields, can be synthesized from precursors that include dicarbonyl compounds. nih.gov The incorporation of the rigid and planar tolyl-propanedione-derived moiety into a larger chromophore can lead to materials with interesting photophysical properties. The steric hindrance provided by the phenyl substituents in such molecules can restrict intramolecular motion, which helps to prevent self-quenching and enhances fluorescence efficiency in the solid state. nih.gov These properties are highly desirable for applications in Organic Light Emitting Diodes (OLEDs) and chemical sensors. nih.gov

| Property | Relevance to Optical Materials |

| Rigid Aromatic Structure | Contributes to thermal and chemical stability. |

| Potential for Extended Conjugation | Key for tuning absorption and emission wavelengths (color). |

| Functional Groups for Derivatization | Allows for the synthesis of a wide range of derivative materials. |

| High Photoluminescence Quantum Yield | Essential for efficient light emission in devices like OLEDs. nih.gov |

Chemical Probes and Research Reagents

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. ambeed.com The reactive α-dicarbonyl functionality of this compound makes it a useful research reagent, particularly for the chemical modification of proteins.

Alpha-dicarbonyl compounds are well-known for their ability to selectively react with the guanidinium (B1211019) side chain of arginine residues under mild conditions. acs.orgnih.govresearchgate.net This specific reaction is widely used in chemical biology to:

Identify Active Sites : By modifying accessible arginine residues, researchers can identify those that are crucial for a protein's function or located in its active site.

Protein Structure Probing : The reaction can help map the surface of a protein to understand which arginine residues are exposed to the solvent.

Enrichment of Peptides : By using a dicarbonyl reagent that contains a tag (like an azide (B81097) or biotin), specific arginine-containing peptides can be selectively isolated from complex mixtures for further analysis, such as mass spectrometry. acs.orgfgcu.edu

This application positions this compound and related α-dicarbonyls as important tools for proteomics and the study of protein post-translational modifications. acs.org

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 1-o-tolyl-propane-1,2-dione and its derivatives will likely pivot towards greener and more efficient methodologies, moving away from classical oxidation methods that often rely on stoichiometric heavy metals or harsh conditions.

Enzymatic Synthesis : Biocatalysis presents a promising sustainable alternative. The use of enzymes like carbonyl reductases or lyases could enable the stereoselective synthesis of related chiral diols or hydroxy ketones, which are precursors to α-diketones. acs.org Research into identifying or engineering enzymes that can accept the o-tolyl substrate would be a significant step forward. For instance, a hypothetical enzymatic pathway could be developed as outlined in the table below.

Aerobic Oxidation : The use of air as a terminal oxidant is a cornerstone of green chemistry. Systems employing catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to efficiently catalyze the aerobic oxidation of related benzyl (B1604629) ketones to their corresponding benzils. organic-chemistry.org Adapting these methods for the oxidation of 1-o-tolyl-propan-1-one would offer a more environmentally benign route.

CO2-Assisted Synthesis : Carbon dioxide, a renewable C1 source, can be used to assist in the C-C bond formation required to build α-diketones directly from aldehydes. researchgate.net Developing a transition-metal-free catalytic system where o-tolualdehyde could be coupled with another aldehyde equivalent in the presence of CO2 would represent a highly innovative and sustainable synthetic strategy. researchgate.net

| Hypothetical Sustainable Synthesis Approach | Key Reagents/Catalysts | Potential Advantages |

| Enzymatic Oxidation | Engineered Oxidase/Dehydrogenase | High selectivity, mild conditions, reduced waste |

| Catalytic Aerobic Oxidation | o-Tolylpropanone, DABCO, Air | Atom economy, use of a green oxidant |

| CO2-Assisted Dimerization | o-Tolualdehyde, Acetaldehyde, Catalyst, CO2 | Utilization of a greenhouse gas, novel C-C bond formation |

Investigation of Unexplored Reactivity Modes

The adjacent carbonyl groups of this compound confer a rich and complex reactivity that remains largely untapped. Future studies will likely focus on harnessing this for the construction of complex molecular architectures.

Asymmetric Transformations : 1,2-Dicarbonyl compounds can act as versatile pronucleophiles. nih.gov Future research could explore the use of chiral catalysts (organometallic, organic, or biological) to control the enantioselective addition of the enolate of this compound to various electrophiles, leading to the synthesis of optically active tertiary alcohols or other complex chiral structures. nih.gov

Photochemical Cycloadditions : The photochemistry of α-diketones is a well-established but continually evolving field. researchgate.net Upon irradiation, this compound would form an excited triplet state capable of engaging in various reactions. Its reaction with alkenes could lead to [2+2] or [4+2] cycloadducts, providing access to complex polycyclic systems that would be difficult to synthesize through other means. researchgate.net The influence of the o-tolyl group on the efficiency and selectivity of these photoreactions compared to the parent phenyl compound would be a key area of investigation.

Rearrangement Reactions : The benzilic acid rearrangement, a characteristic reaction of 1,2-diketones, transforms them into α-hydroxy carboxylic acids under basic conditions. libretexts.org Investigating this rearrangement for this compound could provide a route to valuable α-aryl-α-hydroxy acids. Furthermore, exploring novel catalytic, perhaps photochemical, conditions for related rearrangements could uncover new synthetic pathways.

Rational Design of Derivatives with Tunable Photophysical or Catalytic Properties

A significant future direction lies in using this compound as a scaffold for creating new functional molecules. By strategically modifying its structure, derivatives with tailored electronic, optical, or catalytic properties can be designed.

Photoinitiators : Aryl diketones can function as photoinitiators for polymerization reactions. The photophysical properties, such as absorption wavelength and triplet state energy, can be tuned by adding electron-donating or electron-withdrawing groups to the tolyl ring. This structure-property relationship could be systematically studied to design more efficient photoinitiators for specific applications. mdpi.commdpi.com

Luminescent Materials : The incorporation of extended π-conjugated systems or coordination with lanthanide ions (e.g., Eu³⁺) can impart strong luminescence. mdpi.com Synthesizing derivatives of this compound where the aryl moiety is extended (e.g., to a naphthyl or anthracenyl group) or functionalized with chelating sites could lead to novel fluorescent probes or emissive materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Novel Catalysts : The dione (B5365651) moiety can act as a ligand for transition metals. Designing derivatives with specific steric and electronic properties could lead to new catalysts for a variety of organic transformations. The o-tolyl group provides a specific steric environment near the coordination site that could be exploited to influence the selectivity of catalytic reactions.

| Derivative Type | Structural Modification | Target Property | Potential Application |

| Photoinitiator | Add electron-withdrawing groups (e.g., -CF₃, -CN) to the tolyl ring | Tuned absorption spectrum, higher triplet energy | UV-curable coatings, 3D printing resins |

| Luminescent Probe | Extend aryl system (e.g., naphthyl instead of tolyl) | Red-shifted emission, solvatochromism | Bio-imaging, chemical sensing |

| Catalyst Ligand | Introduce coordinating groups (e.g., pyridine) on the tolyl ring | Altered metal center reactivity and selectivity | Asymmetric catalysis, cross-coupling |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. chemh.comneuroquantology.com This paradigm shift is highly relevant for the future production and derivatization of this compound.

Enhanced Safety and Control : Many reactions involving reactive intermediates or exothermic processes are safer to conduct in flow reactors due to the small reaction volume and superior heat and mass transfer. nih.gov The synthesis of the dione itself or its subsequent, potentially hazardous, transformations could be made safer and more controllable.

Automated Derivatization and Screening : Integrating flow reactors with automated platforms allows for the rapid synthesis of a library of derivatives. sigmaaldrich.com An automated system could systematically vary substituents on the tolyl ring or the methyl group of this compound, enabling high-throughput screening for properties like catalytic activity or photophysical characteristics. rsc.orgnih.gov This accelerates the discovery of new functional molecules.

Advanced Spectroscopic Characterization of Transient Species in Photoreactions

Understanding the fundamental photochemical and photophysical processes of this compound requires advanced spectroscopic techniques capable of observing short-lived intermediates.

Transient Absorption Spectroscopy : Laser flash photolysis coupled with transient absorption spectroscopy can detect and characterize the triplet excited state of the dione, as well as any subsequent radical intermediates formed through hydrogen abstraction or electron transfer. researchgate.net This would provide crucial data on lifetimes, reaction rate constants, and mechanistic pathways.

Time-Resolved Infrared (TRIR) Spectroscopy : TRIR spectroscopy offers structural information on transient species on timescales from nanoseconds to milliseconds. byu.eduunipr.itnih.gov By monitoring the vibrational frequencies of the carbonyl groups in real-time after photoexcitation, researchers can distinguish between different excited states (singlet vs. triplet), identify ketene (B1206846) or radical intermediates, and track the formation of photoproducts with molecular-level detail. nih.govresearchgate.net This would provide definitive evidence for proposed reaction mechanisms.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-<i>o</i>-Tolyl-propane-1,2-dione?

The compound can be synthesized via condensation reactions using aryl precursors and diketone-forming reagents. For example, diethyl squarate (3,4-diethoxy-3-cyclobutene-1,2-dione) reacts with aromatic amines or alcohols under mild conditions to form substituted diones . Ethanol or other polar aprotic solvents are typically used, with reaction times ranging from 12–24 hours at room temperature. Yield optimization often requires stoichiometric control and inert atmospheres to prevent oxidation of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing 1-<i>o</i>-Tolyl-propane-1,2-dione?

- IR Spectroscopy : Identifies carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹, with shifts depending on substituent effects .

- Mass Spectrometry : Exact molecular weight (162.0681 g/mol) confirms purity .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic protons (6.5–7.5 ppm) and ketone carbons (~200 ppm) .

- X-ray Crystallography : ORTEP-3 software can model crystal structures, though single-crystal growth may require slow evaporation from dichloromethane/hexane mixtures .

Q. What safety protocols are critical when handling 1-<i>o</i>-Tolyl-propane-1,2-dione?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic structure of 1-<i>o</i>-Tolyl-propane-1,2-dione influence its reactivity in nucleophilic additions?

The electron-withdrawing <i>o</i>-tolyl group enhances the electrophilicity of the adjacent carbonyl carbons, facilitating nucleophilic attacks. Computational studies (DFT/B3LYP) predict a charge density of −0.45 e on the carbonyl oxygens, making them susceptible to amines or alcohols. Steric hindrance from the <i>ortho</i>-methyl group, however, may slow reactions compared to unsubstituted analogs .

Q. Can 1-<i>o</i>-Tolyl-propane-1,2-dione serve as a bioisostere for carboxylic acids in medicinal chemistry?

Cyclic diones like cyclopentane-1,2-dione have demonstrated bioisosteric potential by mimicking carboxylic acid hydrogen-bonding patterns. For 1-<i>o</i>-Tolyl-propane-1,2-dione, tautomerization studies (e.g., enol-keto equilibria in DMSO) and pKa measurements (~4.5–5.0) are critical to evaluate its suitability. Preliminary data from thromboxane A2 receptor antagonists suggest diones can retain binding affinity .

Q. What computational tools predict the tautomeric behavior of 1-<i>o</i>-Tolyl-propane-1,2-dione in different solvents?

Molecular dynamics (MD) simulations with implicit solvent models (e.g., COSMO-RS) can predict tautomer stability. Polar solvents like water favor the diketo form (ΔG < 2 kcal/mol), while non-polar solvents stabilize enolic tautomers. IR spectroscopy in D2O and CDCl3 validates these predictions .

Q. How do structural modifications (e.g., substituent effects) alter the physicochemical properties of 1-<i>o</i>-Tolyl-propane-1,2-dione?

- Electron-Donating Groups (EDGs) : Reduce carbonyl reactivity but enhance solubility in polar solvents.

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity and melting points (e.g., nitro derivatives melt at ~120°C vs. ~60°C for methyl analogs) . Comparative studies with 1-phenyl-propanedione show a 10–15% increase in logP for <i>o</i>-tolyl derivatives, impacting membrane permeability .

Methodological Considerations

- Data Contradictions : Discrepancies in reported melting points (e.g., 57–59°C vs. 60–62°C) may arise from polymorphic forms or impurities. Re-crystallization from ethyl acetate/hexane (3:1) ensures consistency .

- Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to monitor enolization rates under varying pH (3–9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.